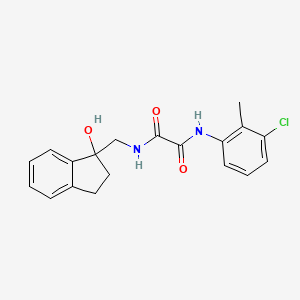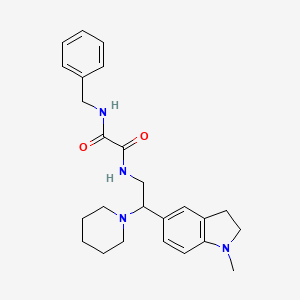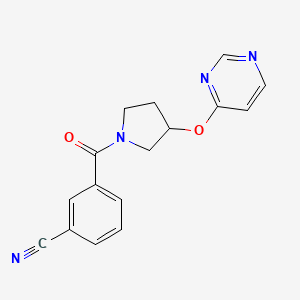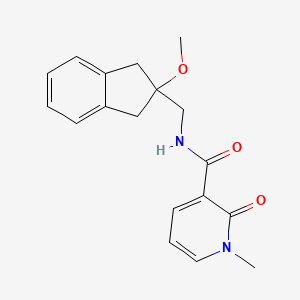
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, also known as DM-GRASP, is a small molecule inhibitor that has been widely used in scientific research. Its unique structure and mechanism of action make it a valuable tool for studying various biological processes.
Mécanisme D'action
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea works by binding to the ATP-binding site of protein kinases, which are enzymes that regulate various cellular processes. By inhibiting the activity of these enzymes, 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can disrupt signaling pathways and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). It has also been shown to reduce the invasiveness of cancer cells and to enhance the effectiveness of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, its potency can vary depending on the specific protein kinase being targeted, and it may have off-target effects on other enzymes. Additionally, 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is not suitable for use in vivo, as it is rapidly metabolized and excreted by the body.
Orientations Futures
There are several potential future directions for research involving 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea. One area of interest is the development of more potent and specific inhibitors of protein kinases, which could have applications in cancer therapy and other diseases. Another area of interest is the use of 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea in combination with other drugs to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea and its potential applications in various biological processes.
Méthodes De Synthèse
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can be synthesized using a multistep process involving the reaction of 2,3-dimethoxyphenyl isocyanate with 2-(1-methylindolin-5-yl)-2-morpholinoethanamine. The resulting product is then treated with urea to yield 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea has been used in a variety of scientific research applications, including the study of protein-protein interactions, cell signaling pathways, and cancer biology. It has been shown to inhibit the activity of several important proteins, including protein kinase C and Akt, both of which are involved in cell proliferation and survival.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-27-10-9-18-15-17(7-8-20(18)27)21(28-11-13-32-14-12-28)16-25-24(29)26-19-5-4-6-22(30-2)23(19)31-3/h4-8,15,21H,9-14,16H2,1-3H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQERSTFTXYAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2394114.png)
![5-(2-chloro-4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2394115.png)

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2394118.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2394120.png)




![(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2394127.png)

